molecular formula C19H20O B14007251 Cyclohexen-1-yl(diphenyl)methanol CAS No. 54766-46-0

Cyclohexen-1-yl(diphenyl)methanol

Katalognummer: B14007251
CAS-Nummer: 54766-46-0
Molekulargewicht: 264.4 g/mol
InChI-Schlüssel: KHCWXJQDXMDEEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclohexen-1-yl(diphenyl)methanol is an organic compound with the molecular formula C19H20O It is a derivative of cyclohexene and diphenylmethanol, characterized by the presence of a hydroxyl group attached to a cyclohexene ring, which is further bonded to a diphenylmethane moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cyclohexen-1-yl(diphenyl)methanol can be synthesized through several synthetic routes. One common method involves the reaction of cyclohexene with diphenylmethanol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of more efficient catalytic systems and optimized reaction conditions to ensure high yield and purity. The choice of catalyst and reaction parameters can significantly influence the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclohexen-1-yl(diphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexenone or diphenylmethanone.

    Reduction: Formation of cyclohexen-1-yl(diphenyl)methane.

    Substitution: Formation of halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

Cyclohexen-1-yl(diphenyl)methanol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of cyclohexen-1-yl(diphenyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biomolecules, influencing their structure and function. The compound’s unique structure allows it to modulate various biochemical pathways, potentially leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexenone: A ketone derivative of cyclohexene, used as an intermediate in organic synthesis.

    Diphenylmethanol: A simple alcohol with two phenyl groups, used in various chemical reactions.

    Cyclohexanol: A saturated alcohol derived from cyclohexane, used in the production of nylon and other materials.

Uniqueness

Cyclohexen-1-yl(diphenyl)methanol is unique due to its combination of a cyclohexene ring and a diphenylmethane moiety, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

54766-46-0

Molekularformel

C19H20O

Molekulargewicht

264.4 g/mol

IUPAC-Name

cyclohexen-1-yl(diphenyl)methanol

InChI

InChI=1S/C19H20O/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-2,4-7,10-14,20H,3,8-9,15H2

InChI-Schlüssel

KHCWXJQDXMDEEE-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(=CC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.